molecular formula C6H6N4S B12872992 5-(1H-Pyrazol-3-yl)thiazol-2-amine

5-(1H-Pyrazol-3-yl)thiazol-2-amine

Katalognummer: B12872992
Molekulargewicht: 166.21 g/mol
InChI-Schlüssel: IFJYVHKTXOAKCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1H-Pyrazol-3-yl)thiazol-2-amine is a heterocyclic compound that contains both pyrazole and thiazole rings. These structures are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a valuable subject for research in various scientific fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Pyrazol-3-yl)thiazol-2-amine typically involves the reaction of pyrazole derivatives with thiazole derivatives under specific conditions. One common method involves the use of hydrazonoyl chlorides and Erlenmeyer thioazlactones in the presence of triethylamine (Et3N) to afford functionalized products . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for pharmaceutical and chemical industries.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1H-Pyrazol-3-yl)thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

5-(1H-Pyrazol-3-yl)thiazol-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(1H-Pyrazol-3-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(1H-Pyrazol-3-yl)thiazol-2-amine stands out due to its unique combination of pyrazole and thiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C6H6N4S

Molekulargewicht

166.21 g/mol

IUPAC-Name

5-(1H-pyrazol-5-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C6H6N4S/c7-6-8-3-5(11-6)4-1-2-9-10-4/h1-3H,(H2,7,8)(H,9,10)

InChI-Schlüssel

IFJYVHKTXOAKCB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NN=C1)C2=CN=C(S2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.